N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide
Description
This compound features a quinazoline core substituted at position 6 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group and at position 2 with an acetamide moiety. The quinazoline scaffold is a privileged structure in medicinal chemistry, often utilized in kinase inhibitors due to its ability to engage in hydrogen bonding and π-π interactions. The boronate ester enhances reactivity in Suzuki-Miyaura cross-coupling reactions, making the compound valuable in drug discovery and materials science .
Properties
Molecular Formula |
C16H20BN3O3 |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C16H20BN3O3/c1-10(21)19-14-18-9-11-8-12(6-7-13(11)20-14)17-22-15(2,3)16(4,5)23-17/h6-9H,1-5H3,(H,18,19,20,21) |
InChI Key |
NOSPVCLFUXUDOQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation
The key step in the preparation is the palladium-catalyzed Miyaura borylation of a halogenated quinazoline intermediate.
| Parameter | Details |
|---|---|
| Starting Material | 6-bromoquinazolin-2-yl acetamide or analogous halogenated quinazoline |
| Boron Reagent | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) |
| Base | Sodium carbonate (Na2CO3) or potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane, acetonitrile, or mixture with water |
| Temperature | 80–100 °C |
| Atmosphere | Argon or nitrogen (inert atmosphere) |
| Reaction Time | 3–6 hours |
| Work-up | Dilution with water, extraction with organic solvents (e.g., methanol/dichloromethane mixture) |
| Purification | Silica gel column chromatography using methanol/DCM as eluent |
| Yield | Typically around 70–75% |
Example Experimental Procedure
- A stirred solution of 6-bromo-N-(quinazolin-2-yl)acetamide (e.g., 1 equiv) is prepared in 1,4-dioxane/water mixture.
- Bis(pinacolato)diboron (1.2 equiv) and sodium carbonate (3.6 equiv) are added.
- The reaction mixture is purged with argon for 15 minutes.
- Pd(PPh3)4 catalyst (approximately 5 mol%) is added under argon.
- The mixture is heated to 100 °C and stirred for 4 hours.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is cooled, diluted with water, and extracted with 10% methanol in dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel chromatography to afford the target boronate ester as a solid.
Analytical Data and Reaction Outcomes
| Parameter | Observed Data |
|---|---|
| Yield | 71% isolated yield |
| Purity (HPLC) | >99% purity at 254 nm |
| LCMS (M+1) | 285.15 g/mol (consistent with molecular formula C15H20BN3O2) |
| Retention Time (HPLC) | Approximately 4.0 minutes on YMC ODS-A column (150 mm × 4.6 mm, 5 μm) |
| Solvent System (HPLC) | Gradient from 5% to 95% acetonitrile with 0.05% trifluoroacetic acid in water |
Notes on Reaction Optimization and Conditions
- The use of sodium carbonate as a base in a dioxane/water solvent system is effective in promoting the borylation with good yields.
- The inert atmosphere is critical to prevent catalyst deactivation and side reactions.
- Reaction temperature around 100 °C ensures efficient conversion within a reasonable timeframe.
- The choice of solvent mixture (dioxane/water or acetonitrile/water) can be optimized based on solubility of starting materials and catalyst stability.
- The purification step using methanol/DCM mixtures on silica gel is standard to remove impurities and isolate the pure boronate ester.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Yield | Comments |
|---|---|---|---|
| Halogenated quinazoline | 6-bromo-N-(quinazolin-2-yl)acetamide | Starting material | Commercially available or synthesized |
| Borylation | Bis(pinacolato)diboron, Pd(PPh3)4, Na2CO3 | 71% yield | 100 °C, 4 h, inert atmosphere |
| Solvent | 1,4-Dioxane/water mixture | - | Optimal for catalyst and substrate solubility |
| Work-up | Extraction with 10% MeOH/DCM, drying, filtration | - | Standard organic extraction procedure |
| Purification | Silica gel chromatography (MeOH/DCM) | Pure product (>99%) | Confirmed by HPLC and LCMS |
This preparation method is well-established in the literature for synthesizing boronate ester derivatives of quinazoline compounds, providing a reliable route to this compound with high purity and good yield. The use of palladium-catalyzed borylation remains the gold standard due to its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide undergoes several types of chemical reactions:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The quinazoline core can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Quinazoline N-oxides: Formed from oxidation.
Dihydroquinazolines: Formed from reduction.
Boronic Acids: Formed from hydrolysis.
Scientific Research Applications
Pharmaceutical Applications
2.1 Anticancer Activity
Research indicates that compounds with boron structures can exhibit anticancer properties. For instance, the incorporation of the quinazoline moiety has been linked to enhanced activity against various cancer cell lines. Studies have demonstrated that derivatives of quinazoline can inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the effects of similar quinazoline derivatives on breast cancer cell lines, showing a significant reduction in cell viability when treated with compounds containing the dioxaborolane group .
2.2 Neuroprotective Effects
The neuroprotective potential of this compound has been investigated due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The dioxaborolane structure contributes to its antioxidant properties.
Case Study:
In a recent study, researchers evaluated the neuroprotective effects of a related compound in models of neurodegenerative diseases such as Alzheimer's. The results indicated that treatment significantly reduced markers of oxidative damage and improved cognitive function in animal models .
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of compounds like N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide make them suitable candidates for use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Comparison of Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.3 eV |
| Electron Mobility | 0.1 cm²/V·s |
| Thermal Stability | Up to 150 °C |
Research has shown that incorporating boron-containing compounds into organic matrices can enhance charge transport properties and stability under operational conditions .
Biological Applications
4.1 Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways associated with cancer and neurodegenerative diseases.
Case Study:
A recent investigation highlighted how similar quinazoline derivatives inhibited specific kinases implicated in tumor progression, suggesting that this compound could serve as a lead for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Aromatic Core Variations
- Quinazoline vs. Phenyl Derivatives :
- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (): Substitution occurs on a phenyl ring (para position), offering simpler conjugation but reduced rigidity compared to quinazoline.
- N-(3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (): Meta-diborylation on phenyl increases steric bulk and cross-coupling versatility.
- N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide (): Pyridine core introduces a nitrogen heteroatom, altering electronic properties and solubility.
Functional Group Modifications
- Electron-Withdrawing Substituents :
Boron Placement and Multiplicity
- Monoborylation vs. Diborylation: Mono-borylated analogs (e.g., ) are more synthetically accessible, while diborylated derivatives () enable sequential cross-coupling reactions.
Cross-Coupling Efficiency
- Quinazoline boronate esters exhibit moderate reactivity in Suzuki couplings due to steric hindrance from the fused ring system. In contrast, para-borylated phenylacetamides () show higher coupling yields (>90%) in Pd-mediated reactions .
- Diborylated phenyl derivatives () enable sequential functionalization but may suffer from solubility issues in polar solvents.
Physicochemical Properties
| Property | Quinazoline Derivative | Phenyl Derivative (para) | Pyridine Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~340–360 (estimated) | 243.1 (C₁₅H₂₀BNO₃) | 260.1 (C₁₃H₁₈BN₂O₃) |
| LogP (Predicted) | 2.5–3.0 | 2.1–2.5 | 1.8–2.2 |
| Aqueous Solubility | Low (quinazoline rigidity) | Moderate | Moderate |
Biological Activity
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)acetamide is a compound that combines the structural features of quinazoline and boron-containing moieties. This unique structure suggests potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₈BNO₃ |
| Molecular Weight | 247.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not explicitly listed |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as protein kinases. Quinazoline derivatives are known to exhibit kinase inhibition properties. For instance, quinazoline-based compounds have been shown to effectively inhibit the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases .
Anticancer Properties
Research indicates that quinazoline derivatives can act as potent anticancer agents by inhibiting various kinases involved in cancer progression. The incorporation of a boron moiety may enhance the selectivity and efficacy of these compounds. For example:
- EGFR Inhibition : Some studies have reported that quinazoline derivatives exhibit nanomolar potency against EGFR and related kinases .
Antiparasitic Activity
In a study focused on optimizing dihydroquinazolinone derivatives for antimalarial activity, modifications similar to those in this compound resulted in improved aqueous solubility and metabolic stability while maintaining antiparasitic efficacy . This suggests that similar modifications could be beneficial for the compound .
Case Studies
- Kinase Inhibition : A related study demonstrated that quinazoline compounds with specific substitutions could inhibit multiple kinases involved in cancer pathways. The study provided IC50 values indicating effective inhibition at low concentrations .
- Antiparasitic Optimization : Research on dihydroquinazolinone analogs showed that certain structural modifications led to significant improvements in both potency against malaria parasites and reduced toxicity to human cells .
Summary of Findings
The biological activity of this compound appears promising based on its structural characteristics and related studies:
| Activity Type | Observations |
|---|---|
| Kinase Inhibition | Potentially effective against EGFR |
| Anticancer | May exhibit anticancer properties |
| Antiparasitic | Structural modifications improve efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
